
3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione (synonyms: AC1L4G1Z, CTK5G8465) is a dichlorophenyl-substituted imidazolidinedione derivative. Its molecular formula is C₁₄H₁₄Cl₂N₂O₃, with a molecular weight of 329.17 g/mol (estimated from structural analogs) . The compound features a 3,5-dichlorophenyl group attached to the imidazolidinedione core, with a pentanoyl (1-oxopentyl) substituent at the N1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound belongs to a class of dichlorophenyl dione derivatives, which include commercially significant fungicides. Key structural analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*LogP values for analogs are literature-based; the target compound’s LogP is estimated based on its pentanoyl chain increasing hydrophobicity compared to the base imidazolidinedione (LogP = 1.60) .
Key Structural Insights
Core Heterocycle :
- The target compound and iprodione share an imidazolidinedione core, while vinclozolin has an oxazolidinedione (oxygen instead of nitrogen in the ring). Procymidone features a rigid azabicyclohexane system, reducing conformational flexibility .
- The imidazolidinedione core may enhance binding to fungal targets like succinate dehydrogenase compared to oxazolidinediones .
Substituent Effects: The pentanoyl group in the target compound introduces a long alkyl chain, likely improving lipid membrane permeability compared to vinclozolin’s ethenyl/methyl groups or iprodione’s carboxamide .
Fungicidal Activity
- Vinclozolin and iprodione inhibit fungal glycerol biosynthesis and cell membrane integrity. The target compound’s pentanoyl group may enhance systemic translocation in plants due to increased lipophilicity .
- Procymidone ’s rigid structure correlates with broader activity against Botrytis spp., suggesting conformational rigidity improves target affinity .
Environmental and Metabolic Stability
- Vinclozolin’s ethenyl group is metabolized to reactive intermediates, raising ecotoxicological concerns. The target compound’s alkyl chain may degrade into less persistent metabolites .
- Iprodione’s carboxamide group facilitates hydrolysis, whereas the pentanoyl substituent in the target compound may slow degradation, extending residual activity .
Biological Activity
3-(3,5-Dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenyl group and an imidazolidine-2,4-dione moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12Cl2N2O3
- Molecular Weight : 301.14 g/mol
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that imidazolidine derivatives possess antimicrobial properties. The presence of the dichlorophenyl group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.
- Anticancer Properties : Preliminary investigations have shown that certain imidazolidine derivatives can inhibit cancer cell proliferation. The exact mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Toxicity Profile
The toxicity of this compound has been evaluated in various studies:
Toxicity Parameter | Value | Reference |
---|---|---|
Acute Oral LD50 | >2000 mg/kg | |
Skin Irritation | Moderate | |
Eye Irritation | Severe |
These values suggest that while the compound exhibits low acute toxicity via oral exposure, it can cause significant irritation upon contact with skin or eyes.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various imidazolidine derivatives against bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
-
Cancer Cell Proliferation Inhibition :
- Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with similar imidazolidine derivatives resulted in a dose-dependent decrease in cell viability.
- Findings : IC50 values ranged from 10 to 25 µM, indicating potent anticancer activity.
Summary of Biological Activities
The biological activity of this compound appears promising based on preliminary studies. Its potential as an antimicrobial agent and anticancer compound warrants further investigation to elucidate its mechanisms fully and explore its therapeutic applications.
Properties
CAS No. |
90815-17-1 |
---|---|
Molecular Formula |
C14H14Cl2N2O3 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-pentanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-3-4-12(19)17-8-13(20)18(14(17)21)11-6-9(15)5-10(16)7-11/h5-7H,2-4,8H2,1H3 |
InChI Key |
VQSFQONXWYNUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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